molecular formula C11H6Cl3N3O B11164894 2,6-dichloro-N~3~-(2-chloro-4-pyridyl)nicotinamide

2,6-dichloro-N~3~-(2-chloro-4-pyridyl)nicotinamide

Cat. No.: B11164894
M. Wt: 302.5 g/mol
InChI Key: OIJCMXHBQWXUGK-UHFFFAOYSA-N
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Description

2,6-Dichloro-N~3~-(2-chloro-4-pyridyl)nicotinamide is a chemical compound with the molecular formula C12H9Cl2N3O. It is a derivative of nicotinamide, featuring chlorine substitutions at specific positions on the pyridine and benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N~3~-(2-chloro-4-pyridyl)nicotinamide typically involves multiple steps. One common method includes the chlorination of nicotinamide derivatives. The reaction conditions often require the presence of catalysts such as phosphorus pentachloride and light to facilitate the chlorination process . The reaction is carried out at temperatures ranging from 50°C to 250°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps such as distillation and recrystallization to obtain the desired product with high purity. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal waste.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N~3~-(2-chloro-4-pyridyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,6-Dichloro-N~3~-(2-chloro-4-pyridyl)nicotinamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N~3~-(2-chloro-4-pyridyl)nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-N~3~-(2-chloro-4-pyridyl)nicotinamide is unique due to its specific chlorine substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H6Cl3N3O

Molecular Weight

302.5 g/mol

IUPAC Name

2,6-dichloro-N-(2-chloropyridin-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C11H6Cl3N3O/c12-8-2-1-7(10(14)17-8)11(18)16-6-3-4-15-9(13)5-6/h1-5H,(H,15,16,18)

InChI Key

OIJCMXHBQWXUGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(=O)NC2=CC(=NC=C2)Cl)Cl)Cl

Origin of Product

United States

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